![molecular formula C20H21N5O3 B5666035 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B5666035.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including etherification, oximation, and Beckmann rearrangement, among others. For example, a compound synthesized from the reaction of rotenone and dimethyloxosulphonium methylide demonstrated the complexity and precision required in these processes, highlighting techniques applicable to our compound of interest (Xiaodong Chen et al., 2012).
Molecular Structure Analysis
Crystal structure determinations through X-ray diffraction analysis play a crucial role in understanding the spatial arrangement of molecules. A related study provided insights into the crystal structure of a potential active compound, underscoring the importance of intermolecular hydrogen bonds and π-π interactions in stabilizing the molecular configuration (G. Anuradha et al., 2012).
Chemical Reactions and Properties
Chemical reactivity and the potential for forming diverse derivatives are critical for the application of these compounds. The synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones via one-pot multicomponent reactions illustrates the compound's versatility and reactivity (Ravibabu Velpula et al., 2015).
Physical Properties Analysis
The determination of physical properties such as melting points, solubility, and crystal structure is essential for the characterization and application of the compound. Techniques such as X-ray crystallography and NMR spectroscopy provide detailed insights into these aspects.
Chemical Properties Analysis
Understanding the chemical behavior, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific reactions, is fundamental. Studies on closely related compounds have highlighted the complex interplay of molecular features affecting their chemical properties (B. K. Sagar et al., 2018).
properties
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-22-23-24-25(13)17-7-3-6-16(10-17)20(26)21-11-14-9-15-5-4-8-18(27-2)19(15)28-12-14/h3-8,10,14H,9,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLUCTVPUESBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3CC4=C(C(=CC=C4)OC)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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